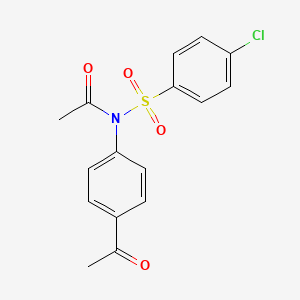

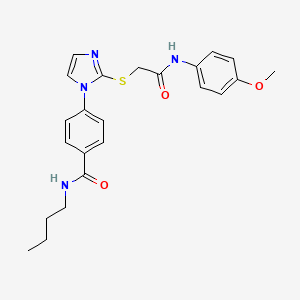

N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

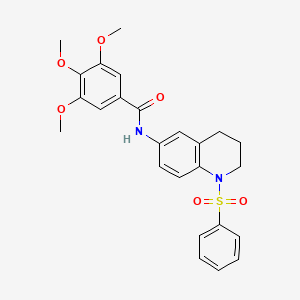

N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide, also known as ACSSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in several studies.

Applications De Recherche Scientifique

Metabolic Pathways and Chemical Carcinogenesis

Aromatic amines, such as N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide, undergo metabolism through N-acetylation and N-hydroxylation to hydroxamic acids, leading to the formation of N,O-sulfonate and N,O-glucuronide conjugates. These processes are significant in understanding the roles of sulfation and glucuronidation in chemical carcinogenesis, as N,O-sulfonates are highly reactive metabolites that can bind covalently to DNA, RNA, and proteins. Effective methods to decrease sulfation in vivo have been explored to enhance the formation of more stable N,O-glucuronides, with implications for reducing the risk of tumor formation by aromatic amines (Mulder & Meerman, 1983).

Synthesis and Pharmacological Activity

The synthesis of N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide and its derivatives, such as sulfacetamine, has been developed, revealing a variety of pharmacological activities. These activities include antithrombotic, antioxidant, hypocholesteremic, immunostabilizing, and adaptogenic properties in both in vitro and in vivo settings. Such findings highlight the compound's potential in therapeutic applications, emphasizing its versatility in pharmacological research (Mirskova et al., 2012).

Antibacterial and Anti-enzymatic Potential

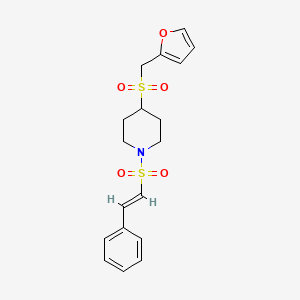

A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been synthesized, showing significant antibacterial and anti-enzymatic potential. This research underscores the compound's role in addressing bacterial resistance and enzymatic disorders, further broadening its applicability in developing new therapeutic agents (Nafeesa et al., 2017).

Structural and Lattice Dynamics Studies

Investigations into the structural stability and lattice dynamics of bis(4-chlorophenyl)sulfone derivatives, including N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide, offer insights into phase transitions and conformational parameters in organic molecular solids. Such studies are crucial for understanding the material properties and potential applications in designing new materials with specific physical properties (Schneider et al., 1999).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4S/c1-11(19)13-3-7-15(8-4-13)18(12(2)20)23(21,22)16-9-5-14(17)6-10-16/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTARNLYZTUWBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B2930605.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2930608.png)

![2-(Trifluoromethyl)benzo[d]thiazol-6-ol](/img/structure/B2930609.png)

![N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2930610.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2930623.png)